molecular formula C28H37N5O7S B1671299 enkephalin-Met, Ala(2)- CAS No. 61370-87-4

enkephalin-Met, Ala(2)-

Cat. No.: B1671299
CAS No.: 61370-87-4
M. Wt: 587.7 g/mol
InChI Key: MHNSNPIYASDSCR-SZOBAZRNSA-N
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Description

Enkephalin-Met, Ala(2)- is a synthetic analogue of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotional responses. Enkephalin-Met, Ala(2)-, specifically, is designed to enhance the stability and potency of the natural peptide, methionine enkephalin, by incorporating alanine at the second position of its amino acid sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-Met, Ala(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Removing protecting groups from the amino acids using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of enkephalin-Met, Ala(2)- follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.

Types of Reactions:

    Oxidation: Enkephalin-Met, Ala(2)- can undergo oxidation, particularly at the methionine residue, forming methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Restored methionine residues.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Enkephalin-Met, Ala(2)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and emotional responses through opioid receptors.

    Medicine: Potential therapeutic applications in pain management and treatment of mood disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

Enkephalin-Met, Ala(2)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters like substance P and glutamate, reducing pain perception and producing analgesic effects. The peptide also modulates emotional responses by influencing the release of dopamine and other neurotransmitters.

Comparison with Similar Compounds

    Methionine Enkephalin: The natural form with a methionine residue at the fifth position.

    Leucine Enkephalin: Another natural enkephalin with leucine at the fifth position.

    D-Ala(2)-Methionine Enkephalinamide: A synthetic analogue with enhanced stability and potency.

Uniqueness: Enkephalin-Met, Ala(2)- is unique due to the substitution of alanine at the second position, which enhances its stability and resistance to enzymatic degradation compared to its natural counterparts. This modification makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNPIYASDSCR-SZOBAZRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976908
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61370-87-4
Record name Enkephalin-met, ala(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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